molecular formula C9H4Cl2N2O2 B582324 2,6-Dichloro-5-nitroquinoline CAS No. 1209246-34-3

2,6-Dichloro-5-nitroquinoline

Cat. No.: B582324
CAS No.: 1209246-34-3
M. Wt: 243.043
InChI Key: RYXCRTPDGCOPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-5-nitroquinoline is a quinoline derivative characterized by the presence of two chlorine atoms at positions 2 and 6, and a nitro group at position 5 on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-nitroquinoline typically involves the nitration of 2,6-dichloroquinoline. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 2,6-Dichloro-5-aminoquinoline.

    Substitution: Various 2,6-disubstituted quinoline derivatives.

    Oxidation: this compound N-oxide.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-nitroquinoline in biological systems is primarily related to its ability to interact with nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-5-nitroquinoline is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct electronic properties and reactivity patterns. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .

Properties

IUPAC Name

2,6-dichloro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-6-2-3-7-5(9(6)13(14)15)1-4-8(11)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXCRTPDGCOPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672140
Record name 2,6-Dichloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209246-34-3
Record name 2,6-Dichloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.